1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
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Description
1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds containing 1,3,4-oxadiazole moiety have shown potential as anticancer agents. For instance, molecular docking studies of these derivatives possessing a 1,4-benzodioxan moiety indicated their potential as anticancer agents . Additionally, certain derivatives have demonstrated anti-proliferative activity against various cancer cell lines such as liver cancer (SMMC-7721), breast cancer (MCF-7), and lung cancer (A549) .
Antibacterial and Antifungal Properties
These derivatives have been reported to exhibit significant antibacterial and antifungal activities. In vitro studies of 2,5-diamino-1,3,4-oxadiazole derivatives showed antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli .
properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)20-22-23-21(27-20)15-8-10-25(11-9-15)19(26)12-16-13-24(3)18-7-5-4-6-17(16)18/h4-7,13-15H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAYKEHWZJSAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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